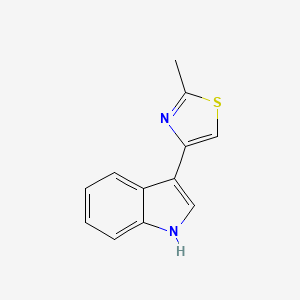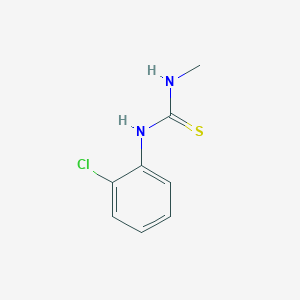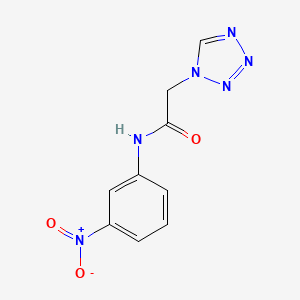
3-(2-methyl-1,3-thiazol-4-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methyl-1,3-thiazol-4-yl)-1H-indole, also known as MTI, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MTI is a small molecule that belongs to the class of indole derivatives, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 3-(2-methyl-1,3-thiazol-4-yl)-1H-indole is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways such as the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. This compound has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. In addition, this compound has been found to protect neurons from oxidative stress and apoptosis in models of Parkinson's disease.
実験室実験の利点と制限
3-(2-methyl-1,3-thiazol-4-yl)-1H-indole has several advantages for lab experiments. This compound is a small molecule that can be easily synthesized and purified. This compound has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to use in certain assays. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 3-(2-methyl-1,3-thiazol-4-yl)-1H-indole. One area of interest is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the role of this compound in other disease models such as Alzheimer's disease and multiple sclerosis. Furthermore, the potential use of this compound as a drug candidate for cancer and inflammation should be explored in preclinical and clinical studies.
合成法
3-(2-methyl-1,3-thiazol-4-yl)-1H-indole can be synthesized using a multi-step process involving the reaction of 2-methyl-4-nitrothiazole with indole-3-carboxaldehyde. The resulting intermediate is then reduced with sodium borohydride to yield this compound. The purity of the final product can be improved by recrystallization.
科学的研究の応用
3-(2-methyl-1,3-thiazol-4-yl)-1H-indole has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and neurological disorders. This compound has shown to have anti-tumor activity by inhibiting the growth of cancer cells in vitro and in vivo. In addition, this compound has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in immune cells. This compound has also been studied for its potential neuroprotective effects in models of Parkinson's disease.
特性
IUPAC Name |
4-(1H-indol-3-yl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-8-14-12(7-15-8)10-6-13-11-5-3-2-4-9(10)11/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGJGZLOCHBOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5862312.png)
![3-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5862323.png)

![N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5862333.png)



![2-[benzyl(3-nitrobenzyl)amino]ethanol](/img/structure/B5862367.png)
![5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5862372.png)
![ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate](/img/structure/B5862379.png)
![4-[4-(2-furoyl)-1-piperazinyl]aniline](/img/structure/B5862382.png)
![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5862395.png)
![2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5862405.png)